

4-Amino-3-bromopyridine as a versatile chemical reagent

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Compound of Interest

Compound Name: 4-Amino-3-bromopyridine

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An In-Depth Technical Guide to **4-Amino-3-bromopyridine**: A Versatile Chemical Reagent

Abstract

4-Amino-3-bromopyridine (CAS No. 13534-98-0) has emerged as a cornerstone building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a pyridine core, a nucleophilic amino group, and a strategically positioned bromine atom, renders it an exceptionally versatile reagent. The bromine atom serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of complex molecular architectures.^[1] This guide provides an in-depth analysis of the synthesis, physicochemical properties, core reactivity, and diverse applications of **4-amino-3-bromopyridine**, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. Detailed, field-proven protocols and mechanistic insights are provided to empower scientists in leveraging this reagent to its full potential.

Introduction: The Strategic Value of a Trifunctional Pyridine

In the landscape of organic synthesis, heterocyclic compounds are of paramount importance, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials.^[2] Among these, pyridine derivatives are particularly significant. **4-Amino-3-**

bromopyridine distinguishes itself through the precise arrangement of its functional groups, which imparts a unique and highly valuable reactivity profile.

- The Pyridine Core: Provides a rigid scaffold and influences the electronic properties of the molecule, often playing a crucial role in binding interactions with biological targets.
- The 4-Amino Group: Acts as a hydrogen bond donor and can be a key pharmacophoric feature. It also modulates the electron density of the pyridine ring, influencing the reactivity of the bromine atom.
- The 3-Bromo Substituent: This is the primary reactive site for synthetic elaboration. Its position ortho to the amino group allows for unique steric and electronic interactions and provides a handle for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties through robust and predictable cross-coupling chemistry.[\[1\]](#)[\[3\]](#)

This combination makes **4-amino-3-bromopyridine** an invaluable intermediate for constructing libraries of complex molecules, particularly in the pursuit of novel active pharmaceutical ingredients (APIs).[\[1\]](#)[\[4\]](#)

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. **4-Amino-3-bromopyridine** is typically a light yellow or off-white crystalline solid.
[\[5\]](#)

Table 1: Physicochemical Properties of 4-Amino-3-bromopyridine

Property	Value	Source
CAS Number	13534-98-0	[6]
Molecular Formula	C ₅ H ₅ BrN ₂	[7]
Molecular Weight	173.01 g/mol	[6][7]
Appearance	White to light yellow solid/crystalline powder	[2][5]
Melting Point	61-69 °C	[6]
Boiling Point	275.8±20.0 °C (Predicted)	[5]
Solubility	Soluble in polar organic solvents like methanol and dichloromethane.	[2]
pKa	Data not readily available; the amino group provides basicity.	

Spectroscopic Signature

Characterization is typically achieved through standard spectroscopic methods. While spectra can vary slightly based on solvent and instrumentation, the following provides a reference for verification.[7][8]

- ¹H NMR: Protons on the pyridine ring will appear as distinct signals in the aromatic region. The amino protons will typically present as a broad singlet.
- ¹³C NMR: The spectrum will show five distinct carbon signals corresponding to the pyridine ring.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak [M+H]⁺ observed around m/z 173 and 175.[9]
- Infrared (IR) Spectroscopy: Key stretches will include N-H bands for the amine and C=C/C=N bands for the aromatic ring.[7]

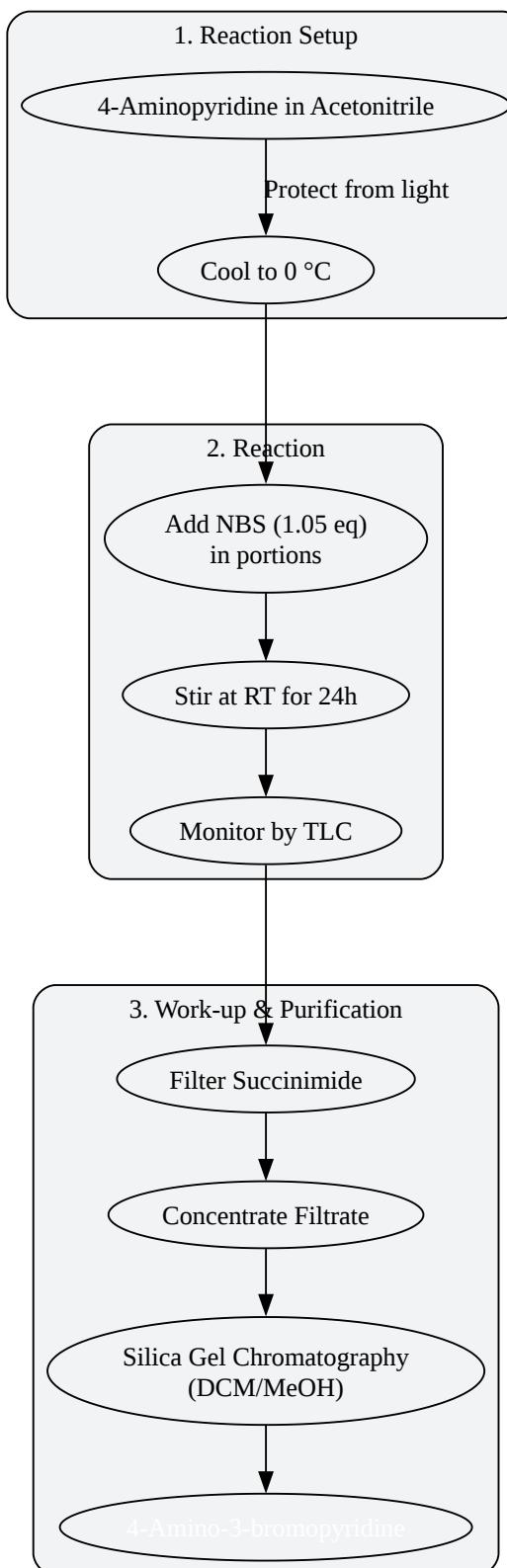
Synthesis of 4-Amino-3-bromopyridine: A Validated Protocol

The most common and efficient synthesis of **4-amino-3-bromopyridine** involves the regioselective bromination of 4-aminopyridine.[9][10] The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine for its milder nature and ease of handling, which minimizes the formation of polybrominated byproducts.

Experimental Protocol: Synthesis via Electrophilic Bromination

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq) and acetonitrile (approx. 15 mL per gram of 4-aminopyridine).[9] Cool the resulting mixture to 0 °C in an ice bath. The reaction should be protected from light to prevent radical side reactions with NBS.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled mixture in small portions over 15-20 minutes.[9] Causality Insight: Portion-wise addition at 0 °C is critical to control the exotherm of the reaction and to maximize the regioselectivity of bromination at the C3 position, which is activated by the C4 amino group.
- Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[9]
- Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-aminopyridine is consumed.
- Work-up and Purification: Upon completion, cool the mixture and filter to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (e.g., 20:1), to afford **4-amino-3-bromopyridine** as a light yellow solid.[9] A yield of over 90% can be expected with this protocol.[9]

Diagram: Synthesis Workflow

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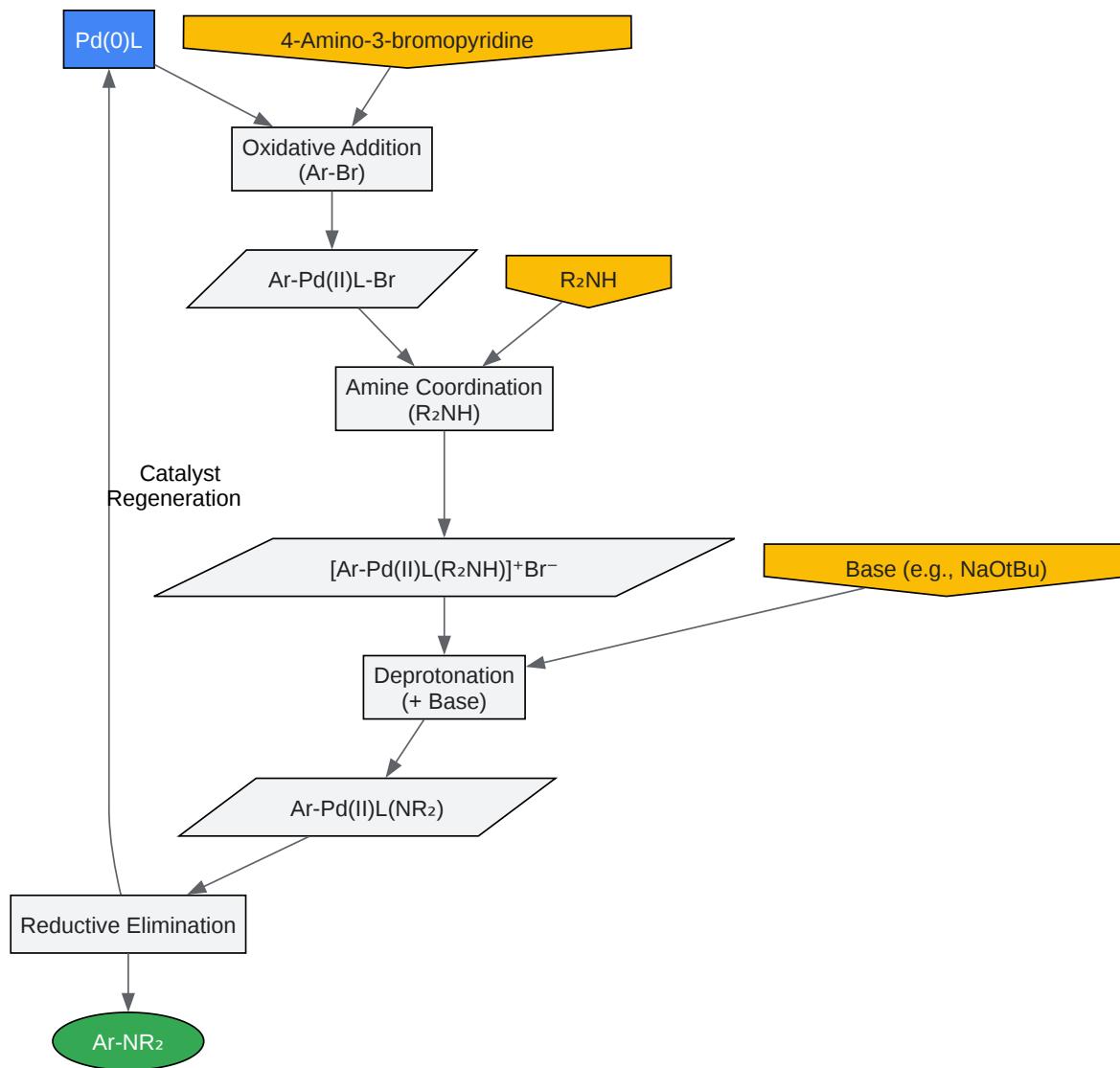
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Experimental Protocol: Suzuki-Miyaura Coupling
 - Reaction Setup: In a reaction vessel, combine **4-amino-3-bromopyridine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (3-5 mol%), and a base, typically an aqueous solution of K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq). [11][12]
 - Solvent: Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water. [11]Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality Insight: Degassing is essential to remove oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
 - Reaction Execution: Heat the mixture with stirring, typically to 80-100 °C, for 2-12 hours.
 - Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over Na_2SO_4 , and concentrated.
 - Purification: Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine. [13][14]

- Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to $\text{Pd}(0)$. The resulting complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the $\text{Pd}(0)$ catalyst. [13]The choice of phosphine ligand is critical and often requires screening for optimal results.



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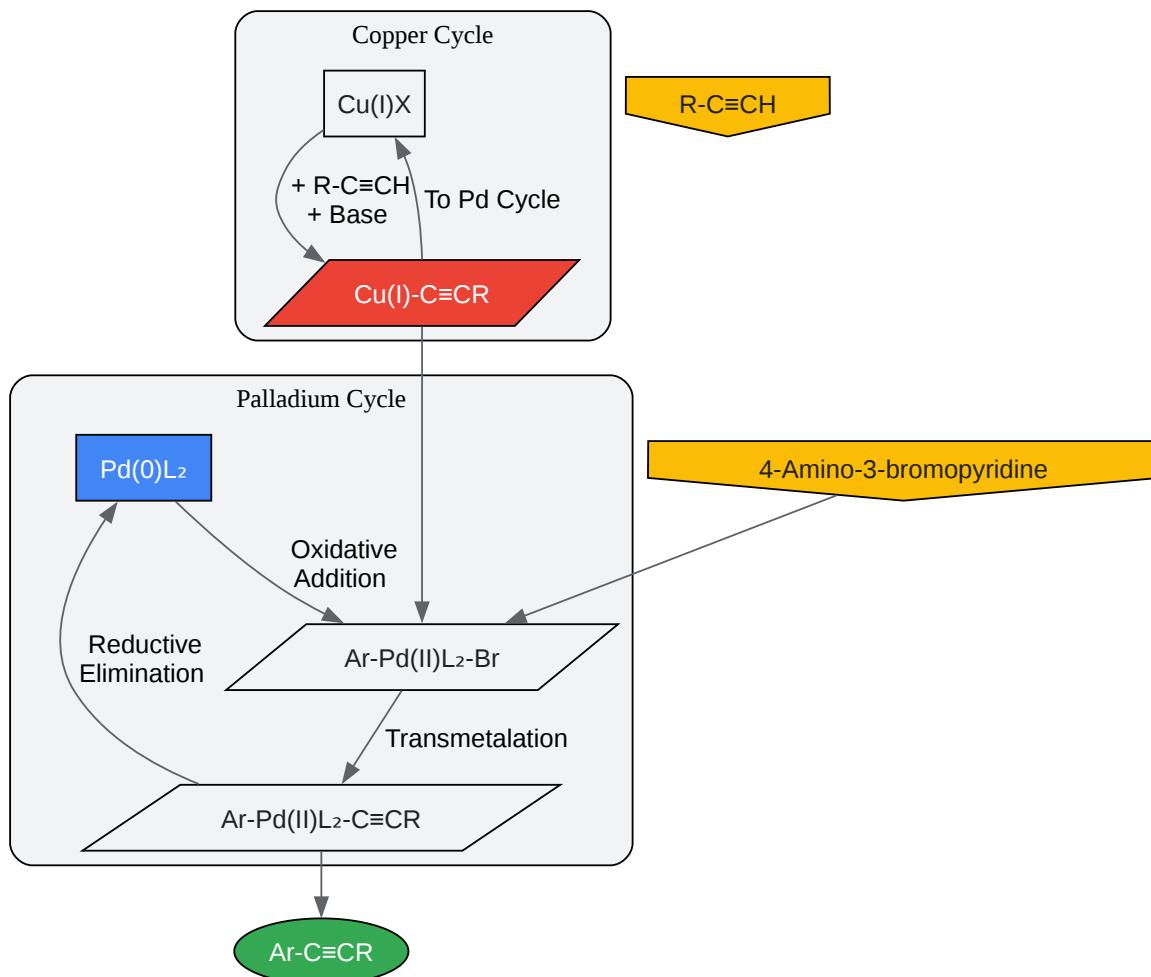
Caption: Catalytic cycle of the Buchwald-Hartwig amination.

- Experimental Protocol: Buchwald-Hartwig Amination
 - Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), charge a vessel with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu , 1.4 eq). [15]
 - 2. Reagent Addition: Add **4-amino-3-bromopyridine** (1.0 eq), the desired amine (1.1-1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.
 - Reaction Execution: Heat the mixture with stirring, typically between 80-110 °C, until the starting material is consumed.
 - Work-up & Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, dry the combined organic phases, and concentrate. Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond, linking the bromopyridine to a terminal alkyne. [16] This reaction is invaluable for introducing linear, rigid acetylenic linkers into molecular structures.

- Mechanistic Rationale: The reaction traditionally employs a dual catalytic system. A palladium cycle, similar to those above, activates the bromopyridine. A copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the $\text{Pd}(\text{II})$ -aryl intermediate. Reductive elimination yields the final product. [16][17] Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). [18][19]

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Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

- Experimental Protocol: Sonogashira Coupling

- Reaction Setup: To a flask, add **4-amino-3-bromopyridine** (1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 5-10 mol%) under an inert atmosphere. [20]
- 2. Reagent Addition: Add a solvent such as triethylamine or a mixture of THF and triethylamine. The amine acts as both the solvent and the base. Add the terminal alkyne (1.1-1.5 eq).
- Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
- Work-up & Purification: Concentrate the reaction mixture. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic phase and purify by column chromatography.

Applications in Drug Discovery and Materials Science

The synthetic accessibility of diverse derivatives makes **4-amino-3-bromopyridine** a high-value starting material.

- Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. Its ability to be elaborated into 3,4-disubstituted pyridine cores is particularly valuable for probing structure-activity relationships (SAR). For example, it has been identified as a fragment-based inhibitor of the aminoglycoside-modifying enzyme APH(2")-IVa. [10]* Materials Science: The rigid, aromatic structures that can be synthesized using this reagent are useful in the development of organic electronic materials, such as those for Organic Light-Emitting Diodes (OLEDs), and functional polymers. [1]

Table 2: Example Scaffolds Derived from 4-Amino-3-bromopyridine

Reaction Type	Coupling Partner	Resulting Scaffold	Potential Application Area
Suzuki-Miyaura	Phenylboronic acid	4-Amino-3-phenylpyridine	Biaryl scaffolds for kinase inhibitors
Buchwald-Hartwig	Morpholine	4-Amino-3-(morpholin-4-yl)pyridine	Saturated heterocycles in CNS drugs
Sonogashira	Phenylacetylene	4-Amino-3-(phenylethynyl)pyridine	Rigid linkers, molecular electronics

Safety, Handling, and Storage

Proper handling is essential when working with **4-amino-3-bromopyridine**.

- Hazard Profile: It is harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), and causes serious eye damage (Eye Dam. 1). [\[6\]](#)[\[7\]](#) It may also cause respiratory irritation.
- Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [\[6\]](#)* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It is recommended to store under an inert atmosphere. [\[21\]](#)

Conclusion

4-Amino-3-bromopyridine is a powerful and versatile reagent whose value is defined by its strategic trifunctionality. Its predictable reactivity in cornerstone cross-coupling reactions provides chemists with a reliable and efficient tool for the synthesis of complex, high-value molecules. From drug discovery programs to the development of novel organic materials, a comprehensive understanding of its properties and reaction protocols, as outlined in this guide, is key to unlocking its full synthetic potential.

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